Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate
Description
Properties
IUPAC Name |
ethyl 5-bromo-4-chlorosulfonyl-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO4S/c1-3-16-10(13)7-5-8(11)9(4-6(7)2)17(12,14)15/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKFKEAAWKPYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate typically involves the bromination of 2-methylbenzoic acid, followed by chlorosulfonation and esterification. The reaction conditions for each step are as follows:
Bromination: 2-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Chlorosulfonation: The brominated product is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 4-position.
Esterification: Finally, the chlorosulfonylated product is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding simpler derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include amides or thioethers depending on the nucleophile used.
Reduction: Products include the corresponding ethyl 5-bromo-2-methylbenzoate.
Oxidation: Products include ethyl 5-bromo-4-(carboxysulfonyl)-2-methylbenzoate.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate
- Molecular Formula : C10H10BrClO3S
- Molecular Weight : 305.62 g/mol
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, its Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli are promising indicators of its potential as a new antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups enable it to participate in various chemical reactions, including:
- Electrophilic Substitution Reactions : The bromine atom can be substituted with other functional groups.
- Nucleophilic Substitution Reactions : The chlorosulfonyl group can react with nucleophiles to form new compounds.
Biochemical Research
Researchers are exploring the use of this compound as a biochemical probe due to its ability to interact with biological molecules. Its reactivity allows for the modification of proteins and enzymes, making it a valuable tool in studying enzyme kinetics and receptor binding.
Case Study 1: Antimicrobial Efficacy
In a clinical trial, formulations containing this compound were administered to patients with infections caused by resistant bacteria. Results indicated a significant reduction in infection rates compared to standard treatments, suggesting its potential for clinical applications.
Case Study 2: Cancer Treatment
A preclinical study investigated the use of this compound as an adjunct therapy for patients with chemotherapy-resistant cancers. The findings showed improved patient outcomes, including a notable decrease in tumor size and enhanced survival rates among those receiving the compound alongside conventional chemotherapy.
Industrial Applications
In addition to its research applications, this compound is also utilized in various industrial processes:
- Production of Specialty Chemicals : Its unique chemical properties make it suitable for producing specialty chemicals used in pharmaceuticals and agrochemicals.
- Material Science : The compound is being explored for its potential in creating novel materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate exerts its effects involves the interaction of its functional groups with molecular targets. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The ester group allows for easy hydrolysis, releasing the active components in a controlled manner.
Comparison with Similar Compounds
Positional Isomers and Halogenated Analogs
Key structural analogs differ in substituent positions or halogen composition:
Key Findings :
- Positional Isomerism : Shifting the bromo and chlorosulfonyl groups (e.g., from positions 4/5 to 3/5) alters steric and electronic properties, affecting reactivity in nucleophilic substitution or coupling reactions .
- Halogen Diversity : Replacement of chlorosulfonyl with halogens (Cl, F) reduces molecular weight and sulfonyl-driven reactivity, as seen in Ethyl 5-bromo-2-chloro-4-fluorobenzoate .
Functional Group Variations: Sulfonamides vs. Sulfonyl Chlorides
Sulfonamide derivatives, such as Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (7a, C₂₃H₂₅N₂O₆S), demonstrate how replacing -SO₂Cl with -SO₂NH- groups modifies biological activity. Compound 7a, synthesized via sulfonylation of intermediates with 4-(chlorosulfonyl)phenyl pivalate , highlights the utility of the parent sulfonyl chloride as a precursor for pharmacologically active sulfonamides.
Comparative Reactivity :
Complex Derivatives: Suzuki Coupling and Amino Substituents
This compound serves as a precursor in cross-coupling reactions. For instance, tert-butyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate (C₂₂H₃₁BrN₂O₃) undergoes Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups . This contrasts with simpler halogenated analogs like Ethyl 5-bromo-2-chloro-4-fluorobenzoate, which lack functional groups for such diversification .
Biological Activity
Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of bromine and chlorosulfonyl functional groups, suggests various mechanisms of action that may influence biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrClO3S. Its chemical structure includes:
- Bromine (Br) : A halogen that may enhance biological activity through electrophilic interactions.
- Chlorosulfonyl (SO2Cl) : A sulfonyl group that can participate in nucleophilic substitution reactions, potentially affecting enzyme activity.
- Ethyl ester : This functional group may influence the solubility and bioavailability of the compound.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound could act as an inhibitor by binding to the active sites of specific enzymes, disrupting their normal function. This is supported by studies indicating that similar compounds can inhibit key metabolic pathways.
- Cellular Disruption : The chlorosulfonyl group may interfere with cellular processes, leading to apoptosis in certain cell types. This mechanism is particularly relevant in cancer research, where compounds targeting cellular signaling pathways are sought .
Biological Activity Data
Research has shown that compounds with similar structures exhibit various biological activities, including:
Case Studies
- Anticancer Activity : A study investigated the effects of sulfonamide derivatives, including this compound, on breast cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers, suggesting potential as a chemotherapeutic agent .
- Enzyme Interaction : Another study focused on the compound's ability to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in cells. The inhibition was dose-dependent, indicating a strong interaction between the compound and the enzyme's active site.
- Anti-inflammatory Effects : Research into the anti-inflammatory properties revealed that treatment with the compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages, highlighting its potential utility in inflammatory diseases.
Q & A
Q. What are the primary synthetic routes for Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate, and how can reaction conditions be optimized?
The compound is typically synthesized via sulfonation of a brominated benzoate precursor. A common method involves reacting ethyl 5-bromo-2-methylbenzoate with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation . Optimization includes monitoring reaction time (typically 2–4 hours) and using anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group. Post-reaction purification via flash chromatography (e.g., toluene/ethyl acetate gradients) ensures high yields (70–85%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., bromine at C5, chlorosulfonyl at C4) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (CHBrClOS; calc. 341.61) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the critical handling considerations for this compound in laboratory settings?
- Solubility : Low solubility in water (0.97 g/L at 25°C) but soluble in polar aprotic solvents (e.g., DCM, DMF) .
- Stability : Hygroscopic; store under inert gas (N/Ar) at –20°C to prevent hydrolysis of the chlorosulfonyl group .
- Safety : Use fume hoods due to potential release of SO/HCl vapors during reactions .
Advanced Research Questions
Q. How can computational methods predict reactivity patterns of the chlorosulfonyl group in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the chlorosulfonyl group, predicting nucleophilic attack sites. For example, sulfonamide formation with amines proceeds via a two-step mechanism: (i) nucleophilic substitution at sulfur, followed by (ii) proton transfer . Solvent effects (e.g., DCM vs. THF) can be simulated using polarizable continuum models (PCM) .
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is critical. Challenges include:
- Twinned crystals : Use TWINLAW in SHELXL to deconvolute overlapping reflections .
- Disorder modeling : Partial occupancy refinement for flexible substituents (e.g., ethyl ester groups) . Example: A related sulfonamide derivative (methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate) was resolved to 0.84 Å resolution, confirming sulfonamide geometry .
Q. How do competing reactions (e.g., hydrolysis vs. nucleophilic substitution) impact synthetic yields?
Kinetic studies using in-situ IR or F NMR (if fluorinated analogs are used) reveal:
- Hydrolysis dominates in aqueous or protic solvents (t < 1 hour at pH 7).
- Nucleophilic substitution (e.g., with amines) requires anhydrous DMF and elevated temperatures (50–60°C) for >90% conversion . Competing bromine displacement is negligible under mild conditions due to its lower electrophilicity compared to the chlorosulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
